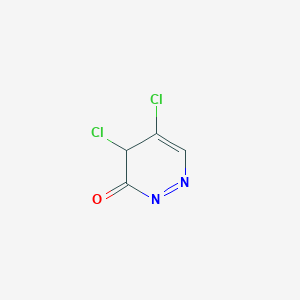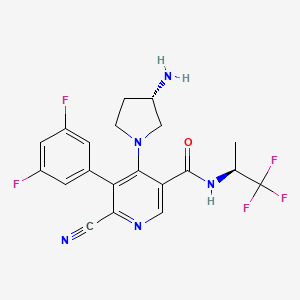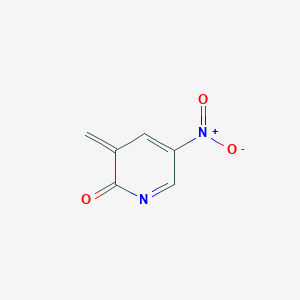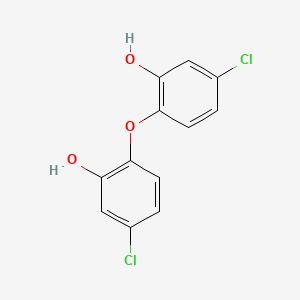
Photoacoustic contrast agent-2 (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photoacoustic contrast agent-2 (acetate) is a specialized compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging to provide high-resolution images of biological tissues. This compound is designed to enhance the contrast in photoacoustic imaging, making it easier to visualize specific structures and processes within the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-2 (acetate) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually organic dyes or nanoparticles.
Reaction Conditions: The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of photoacoustic contrast agent-2 (acetate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Photoacoustic contrast agent-2 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
Photoacoustic contrast agent-2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used to study chemical reactions and molecular interactions in real-time.
Biology: Helps visualize biological processes such as cell signaling, gene expression, and protein interactions.
Medicine: Used in diagnostic imaging to detect diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new materials and technologies, such as drug delivery systems and biosensors.
作用机制
The mechanism of action of photoacoustic contrast agent-2 (acetate) involves the absorption of light energy, which is then converted into acoustic signals. These signals are detected by ultrasound transducers to create high-resolution images. The molecular targets and pathways involved include:
Light Absorption: The compound absorbs light at specific wavelengths, causing it to heat up and expand.
Acoustic Signal Generation: The rapid expansion generates acoustic waves, which are detected by ultrasound transducers.
Image Formation: The detected signals are processed to create detailed images of the target tissues.
相似化合物的比较
Photoacoustic contrast agent-2 (acetate) is unique in its ability to provide high contrast and resolution in photoacoustic imaging. Similar compounds include:
Gold Nanoparticles: Used for their strong light absorption and biocompatibility.
Organic Dyes: Commonly used for their tunable optical properties.
Semiconducting Polymeric Nanoparticles: Known for their stability and high contrast.
Compared to these compounds, photoacoustic contrast agent-2 (acetate) offers improved sensitivity and specificity, making it a valuable tool in various scientific and medical applications.
属性
分子式 |
C26H27N3O2Se |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
acetic acid;N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se.C2H4O2/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;1-2(3)4/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;1H3,(H,3,4) |
InChI 键 |
MMYMUMBSPNOLEQ-UHFFFAOYSA-N |
规范 SMILES |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
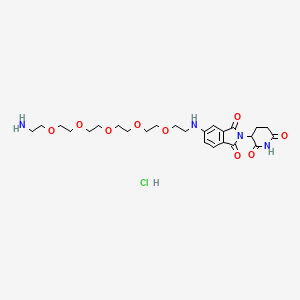
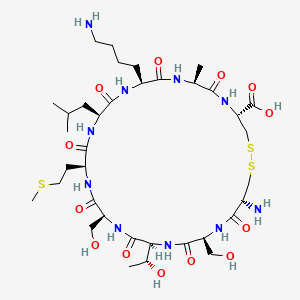
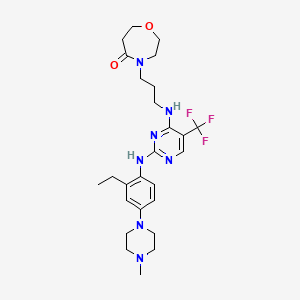
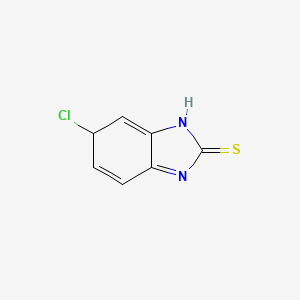
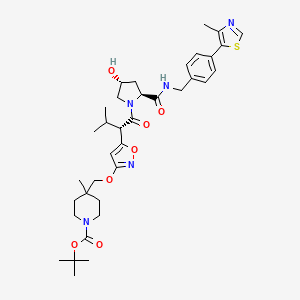
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)

